Cas no 56559-62-7 (1-Methyl-1H-indole-3-carbohydrazide)

1-Methyl-1H-indole-3-carbohydrazide structure
56559-62-7 structure
商品名:1-Methyl-1H-indole-3-carbohydrazide
CAS番号:56559-62-7
MF:C10H11N3O
メガワット:189.21384
MDL:MFCD02585614
CID:945546
PubChem ID:819866

1-Methyl-1H-indole-3-carbohydrazide 化学的及び物理的性質

名前と識別子

    • 1-Methyl-1H-indole-3-carbohydrazide
    • 1-methyl-indole-3-carboxylic acid hydrazide
    • AC1LGEA1
    • AC1Q3YQK
    • AC1Q5GC9
    • AN-068
    • Oprea1_345963
    • SureCN6586386
    • DTXSID90356124
    • 1-methyl-1 h-indole-3-carboxylic acid hydrazide
    • SCHEMBL6586386
    • AKOS000305718
    • STK349238
    • AN-068/25067029
    • 1-methylindole-3-carbohydrazide
    • MFCD02585614
    • 56559-62-7
    • Z89300755
    • VS-05233
    • CHEMBL4580287
    • BBL016232
    • G19141
    • 1-Methyl-1H-indole-3-carboxylic acid hydrazide
    • Oprea1_636278
    • EN300-13805
    • MDL: MFCD02585614
    • インチ: InChI=1S/C10H11N3O/c1-13-6-8(10(14)12-11)7-4-2-3-5-9(7)13/h2-6H,11H2,1H3,(H,12,14)
    • InChIKey: KMYZDVOJRUTMEA-UHFFFAOYSA-N
    • ほほえんだ: CN1C=C(C(NN)=O)C2=CC=CC=C21

計算された属性

  • せいみつぶんしりょう: 189.09033
  • どういたいしつりょう: 189.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 60Ų

じっけんとくせい

  • PSA: 60.05

1-Methyl-1H-indole-3-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M782613-500mg
1-methyl-1H-indole-3-carbohydrazide
56559-62-7
500mg
$ 295.00 2022-06-03
TRC
M782613-50mg
1-methyl-1H-indole-3-carbohydrazide
56559-62-7
50mg
$ 50.00 2022-06-03
Chemenu
CM114312-10g
1-methyl-1H-indole-3-carbohydrazide
56559-62-7 95%
10g
$*** 2023-03-30
abcr
AB214748-1 g
1-Methyl-1H-indole-3-carbohydrazide, 95%; .
56559-62-7 95%
1 g
€322.50 2023-07-20
abcr
AB214748-10 g
1-Methyl-1H-indole-3-carbohydrazide; 95%
56559-62-7
10g
€642.20 2022-03-25
Chemenu
CM114312-5g
1-methyl-1H-indole-3-carbohydrazide
56559-62-7 95%
5g
$600 2021-08-06
abcr
AB214748-250 mg
1-Methyl-1H-indole-3-carbohydrazide; 95%
56559-62-7
250MG
€154.30 2022-03-25
Enamine
EN300-13805-5.0g
1-methyl-1H-indole-3-carbohydrazide
56559-62-7 95%
5g
$563.0 2023-04-20
Chemenu
CM114312-10g
1-methyl-1H-indole-3-carbohydrazide
56559-62-7 95%
10g
$960 2021-08-06
Enamine
EN300-13805-1000mg
1-methyl-1H-indole-3-carbohydrazide
56559-62-7 95.0%
1000mg
$205.0 2023-09-30

1-Methyl-1H-indole-3-carbohydrazide 関連文献

1-Methyl-1H-indole-3-carbohydrazideに関する追加情報

Introduction to 1-Methyl-1H-indole-3-carbohydrazide (CAS No. 56559-62-7)

1-Methyl-1H-indole-3-carbohydrazide, identified by its Chemical Abstracts Service (CAS) number 56559-62-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic derivative, featuring a methyl-substituted indole core conjugated with a hydrazide functional group, has garnered considerable attention due to its versatile structural framework and potential biological activities. The compound’s unique chemical architecture positions it as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation modulation, anticancer strategies, and neuroprotective interventions.

The molecular structure of 1-Methyl-1H-indole-3-carbohydrazide consists of an indole ring system with a methyl group at the 1-position and a carbohydrazide moiety at the 3-position. This configuration imparts distinct reactivity and binding properties, making it an attractive candidate for further derivatization and functionalization. The hydrazide group, in particular, is known for its ability to participate in various chemical transformations, including condensation reactions with aldehydes and ketones, as well as interactions with biological targets such as enzymes and receptors.

In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Among these derivatives, 1-Methyl-1H-indole-3-carbohydrazide has emerged as a promising lead compound for several pharmacological applications. Studies have demonstrated its potential role in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical investigations have highlighted its efficacy in suppressing the proliferation of certain cancer cell lines by interfering with critical signaling cascades involved in tumor growth and metastasis.

The hydrazide functionality of 1-Methyl-1H-indole-3-carbohydrazide also contributes to its versatility as a pharmacophore. This group can readily engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, the compound’s ability to undergo facile derivatization allows researchers to fine-tune its pharmacological properties through structural modifications. For instance, introduction of additional substituents at the indole ring or the hydrazide moiety can alter its solubility, metabolic stability, and target specificity.

Advances in computational chemistry and molecular modeling have further accelerated the exploration of 1-Methyl-1H-indole-3-carbohydrazide as a drug candidate. These techniques enable researchers to predict binding affinities, assess metabolic pathways, and identify potential off-target effects with high precision. Such computational insights are invaluable for optimizing lead compounds before they enter preclinical testing phases. Moreover, high-throughput screening (HTS) methodologies have been employed to rapidly evaluate the biological activity of 1-Methyl-1H-indole-3-carbohydrazide against diverse disease-related targets.

One of the most compelling aspects of 1-Methyl-1H-indole-3-carbohydrazide is its potential application in neuroprotective therapies. Emerging evidence suggests that indole derivatives may exert neuroprotective effects by mitigating oxidative stress and inhibiting neuroinflammatory responses. The compound’s ability to cross the blood-brain barrier further enhances its therapeutic relevance for neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Preclinical studies have shown that 1-Methyl-1H-indole-3-carbohydrazide can attenuate neuronal damage induced by excitotoxicity and oxidative injury.

The synthesis of 1-Methyl-1H-indole-3-carbohydrazide represents another area of active investigation. Researchers have developed multiple synthetic routes to access this compound with high yield and purity. Common methodologies include condensation reactions between appropriately substituted indoles and hydrazine hydrate derivatives, followed by purification steps such as column chromatography or recrystallization. Recent improvements in synthetic techniques have enabled the production of enantiomerically pure forms of the compound, which are essential for studying stereoselective pharmacology.

In conclusion, 1-Methyl-1H-indole-3-carbohydrazide (CAS No. 56559-62-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutics targeting inflammation, cancer, and neurological disorders. As research continues to uncover new applications for this compound, 1-Methyl-1H-indole-3-carbohydrazide is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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Amadis Chemical Company Limited
(CAS:56559-62-7)1-Methyl-1H-indole-3-carbohydrazide
A1163831
清らかである:99%/99%/99%/99%
はかる:500mg/1g/5g/10g
価格 ($):159.0/188.0/520.0/804.0